molecular formula C12H17NO2 B061072 4-(4-Methoxyphenoxy)piperidine CAS No. 162402-33-7

4-(4-Methoxyphenoxy)piperidine

Cat. No. B061072
M. Wt: 207.27 g/mol
InChI Key: HRMYEAQYLDCUGG-UHFFFAOYSA-N
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Description

"4-(4-Methoxyphenoxy)piperidine" is a compound with significant interest in organic and medicinal chemistry due to its structural features and potential as an intermediate in the synthesis of various pharmaceutical agents.

Synthesis Analysis

Synthesis of related compounds often involves multistep chemical reactions, starting from basic piperidine derivatives. For example, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib synthesis, is produced through acylation, sulfonation, and substitution reactions from piperidin-4-ylmethanol with a total yield of 20.2% (Wang et al., 2015). Another synthesis approach for a related compound involves Grignard reaction, intra-rearrangement, and alkylation, demonstrating the complexity and versatility of synthetic routes (Vandersteene & Slegers, 2010).

Molecular Structure Analysis

Molecular structure analysis often relies on spectroscopic methods and crystallography. For example, new phenolic amides derived from Piper nigrum L. were characterized by spectroscopic analysis and synthesis, demonstrating the detailed structural analysis required for such compounds (Inatani et al., 1981).

Chemical Reactions and Properties

Chemical properties of piperidine derivatives can be explored through reactions such as nucleophilic substitution, which has been investigated for 2-methoxy- and 2-acyloxypiperidines, revealing insights into reactivity and functional group transformations (Okitsu, Suzuki, & Kobayashi, 2001).

Scientific Research Applications

Chemistry and Reaction Mechanisms

Piperidine compounds are involved in nucleophilic aromatic substitution reactions. A study by Pietra and Vitali (1972) described the reaction of piperidine with nitro-aromatic compounds, offering insights into reaction mechanisms that could be applicable to derivatives like 4-(4-Methoxyphenoxy)piperidine. This research is foundational for understanding the chemical properties and reactions involving piperidine structures, which are crucial for synthesizing new compounds and materials (Pietra & Vitali, 1972).

Pharmacological Applications

Piperidine alkaloids, and by extension, potentially 4-(4-Methoxyphenoxy)piperidine, have considerable medicinal importance. Singh et al. (2021) reviewed the chemistry and pharmacology of piperidine alkaloids from the Pinus genus, indicating their broad therapeutic application potential. This suggests that derivatives like 4-(4-Methoxyphenoxy)piperidine could be investigated for similar biological activities (Singh et al., 2021).

Drug Design and Bioavailability

Research on piperazine derivatives, closely related to piperidines, highlights the significance of these compounds in drug design. Rathi et al. (2016) discussed the therapeutic uses of piperazine compounds, emphasizing their roles in developing drugs with antipsychotic, anti-inflammatory, and anticancer properties. This indicates the potential for 4-(4-Methoxyphenoxy)piperidine to serve as a scaffold in designing new therapeutic agents (Rathi et al., 2016).

Safety And Hazards

4-(4-Methoxyphenoxy)piperidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes, and to wear protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

4-(4-methoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-10-2-4-11(5-3-10)15-12-6-8-13-9-7-12/h2-5,12-13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMYEAQYLDCUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392213
Record name 4-(4-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methoxyphenoxy)piperidine

CAS RN

162402-33-7
Record name 4-(4-methoxyphenoxy)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-p-methoxyphenyl-5(S)-[(4-p-methoxyphenoxypiperidino)methyl]-2-oxazolidinone (hydrochloride), m.p. 249°-250°; [α]D =-27.8° (DMSO);
Name
3-p-methoxyphenyl-5(S)-[(4-p-methoxyphenoxypiperidino)methyl]-2-oxazolidinone
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